molecular formula C18H27N3O B11459731 6-(butylamino)-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-(butylamino)-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11459731
M. Wt: 301.4 g/mol
InChI Key: YPVSHAMSRVGIIM-UHFFFAOYSA-N
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Description

6-(butylamino)-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,4-c]pyridines This compound is characterized by its unique structure, which includes a butylamino group, a dimethyl group, and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(butylamino)-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile can be achieved through a multi-step process involving the following key steps:

  • Formation of the Pyridine Ring: : The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved by reacting appropriate starting materials under specific conditions, such as using a base catalyst and heating the reaction mixture.

  • Introduction of the Butylamino Group: : The butylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with a butylamine reagent under controlled conditions.

  • Addition of the Dimethyl and Propan-2-yl Groups: : The dimethyl and propan-2-yl groups can be introduced through alkylation reactions. These reactions typically involve the use of alkyl halides and a strong base to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the butylamino group can be oxidized to form corresponding oxides or amides.

  • Reduction: : Reduction reactions can be used to convert the nitrile group to an amine group, resulting in the formation of amine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced with other nucleophiles, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.

Major Products

    Oxidation: Formation of oxides or amides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrano[3,4-c]pyridine derivatives.

Scientific Research Applications

6-(butylamino)-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(butylamino)-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
  • 6-(methylamino)-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Uniqueness

6-(butylamino)-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is unique due to the presence of the butylamino group, which imparts distinct chemical properties and potential biological activities. This differentiates it from similar compounds that may have different substituents, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

6-(butylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C18H27N3O/c1-6-7-8-20-17-14(10-19)13-9-18(4,5)22-11-15(13)16(21-17)12(2)3/h12H,6-9,11H2,1-5H3,(H,20,21)

InChI Key

YPVSHAMSRVGIIM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C2=C(COC(C2)(C)C)C(=N1)C(C)C)C#N

Origin of Product

United States

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